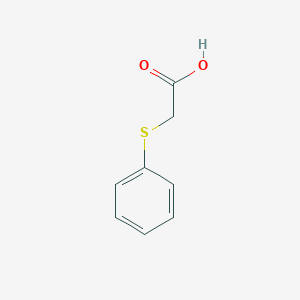

(Phenylthio)acetic acid

Descripción

Historical Context and Early Investigations of Organosulfur Compounds

The study of organosulfur compounds dates back to the early development of systematic chemical knowledge, where sulfur-containing compounds were recognized for their unique properties and biological importance. The discovery that two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, along with the presence of sulfur in vital biomolecules like penicillin and sulfa drugs, spurred significant interest in this class of molecules. Thioethers, characterized by a carbon-sulfur-carbon bond, were classified as a distinct group within organosulfur chemistry as the broader understanding of the field evolved. Early investigations into compounds like (Phenylthio)acetic acid were often part of a larger effort to understand the reactivity and potential applications of these newly identified organosulfur structures.

Significance within Organic and Medicinal Chemistry Research

This compound serves as a versatile intermediate in organic synthesis. It is particularly valuable in the preparation of pharmaceuticals and ligands for transition-metal catalysis. The presence of both a phenylthio group and a carboxylic acid moiety allows for a variety of chemical transformations.

In medicinal chemistry, this compound and its derivatives have been investigated for a range of biological activities. Research has explored their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The ability of the phenylthio group to participate in hydrogen bonding and π-π interactions is believed to be crucial for its biological activity, potentially enabling it to inhibit specific enzymes or interact with cellular receptors. Furthermore, this compound has been utilized in the development of drug delivery systems. For instance, an ion pair based on chitosan (B1678972) and this compound has been shown to self-assemble into nanoparticles that can release drugs in response to temperature and oxidation. researchgate.net

Overview of Key Research Areas for this compound and its Derivatives

Research involving this compound and its derivatives is diverse and spans several key areas:

Synthesis of Novel Compounds: A primary focus is the use of this compound as a building block for synthesizing more complex molecules. For example, it has been used in the transition-metal-free decarboxylative cyclization of N-arylacrylamides to produce thiodifluorooxindole derivatives. acs.org

Pharmacological Applications: A significant body of research investigates the therapeutic potential of this compound derivatives. Studies have demonstrated the antimicrobial properties of compounds like 2-Phenyl-2-(phenylthio)acetic acid against various bacterial strains. Additionally, the anti-inflammatory effects of this compound have been explored in models of acute inflammation. The formation of cocrystals, such as with theophylline (B1681296), has been shown to enhance the antibacterial activity of this compound. researchgate.net

Reaction Kinetics and Mechanisms: The reactivity of this compound is a subject of detailed kinetic and mechanistic studies. Research has examined the oxidation of this compound and its substituted analogs by various oxidizing agents to understand the influence of substituents on reaction rates and to elucidate reaction mechanisms. asianpubs.orgscispace.comgrafiati.com These studies often involve analyzing the validity of linear free-energy relationships. asianpubs.org

Materials Science: In materials science, this compound has been used as a co-initiator in the photopolymerization of dental composites. researchgate.net Its inclusion in the liquid organic matrix of these materials is driven by its proven biological and antibacterial activity. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-phenylsulfanylacetic acid | nih.gov |

| Molecular Formula | C8H8O2S | sigmaaldrich.com |

| Molecular Weight | 168.21 g/mol | sigmaaldrich.com |

| Melting Point | 60-63 °C | sigmaaldrich.com |

| CAS Number | 103-04-8 | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTOSAGBNXXRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074431 | |

| Record name | (Phenylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder with a stench; [Sigma-Aldrich MSDS] | |

| Record name | (Phenylthio)acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000278 [mmHg] | |

| Record name | (Phenylthio)acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-04-8 | |

| Record name | (Phenylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthioglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylthio)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Phenylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PHENYLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M12342PPGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Strategies

Established Synthetic Routes for (Phenylthio)acetic Acid

Two primary methods are well-documented for the synthesis of this compound. researchgate.net These routes are valued for their reliability and directness in forming the phenylthio-acetic acid linkage.

One of the most common preparative methods involves the nucleophilic substitution reaction between sodium benzenethiolate (B8638828) (the sodium salt of thiophenol) and sodium chloroacetate. researchgate.netwikipedia.org In this process, the thiolate anion acts as a potent nucleophile, displacing the chloride from the alpha-carbon of the chloroacetate. wikipedia.org This reaction is a straightforward application of the Williamson ether synthesis, adapted for thioethers.

The reaction is typically prepared by treating chloroacetic acid with sodium carbonate to form the sodium salt. wikipedia.org The process efficiently yields this compound, a colorless crystalline solid. researchgate.net

Table 1: Synthesis of this compound via Substitution Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Sodium Chloroacetate | Sodium Benzenethiolate | This compound | Nucleophilic Substitution |

An alternative established route involves the reaction of bromoacetic acid with thallium(I) benzenethiolate. researchgate.netelectronicsandbooks.com This method provides another pathway to the desired product, with thallium(I) benzenethiolate serving as the source of the phenylthio nucleophile. researchgate.netresearchgate.net Although effective, the use of thallium compounds necessitates careful handling due to their toxicity.

Synthesis of this compound Derivatives

The core structure of this compound can be readily modified to produce a variety of derivatives, including esters and amides, which serve as intermediates in more complex syntheses.

The synthesis of propyl esters of this compound can be achieved through standard esterification procedures. This typically involves the reaction of this compound with propanol (B110389) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is often heated to drive the equilibrium towards the formation of the ester product. Lipase-catalyzed esterification in an organic medium represents an alternative, enzyme-based approach. researchgate.net

The synthesis of phenylthioacetic acid morpholide, a specific amide derivative, can be accomplished via the Willgerodt-Kindler reaction. orgsyn.orgorgsyn.org In a documented procedure, acetophenone, morpholine, and elemental sulfur are heated at reflux. orgsyn.orgorgsyn.org The resulting reddish-brown solution is then processed to yield the phenylthioacetic acid morpholide. orgsyn.org This product can be further utilized in subsequent reactions; for instance, it serves as a key intermediate for the synthesis of 3-Morpholino-2-phenylthioacrylic acid morpholide. orgsyn.orgscispace.comresearchgate.net

Table 2: Synthesis of Phenylthioacetic Acid Morpholide

| Starting Materials | Reagents | Product |

| Acetophenone | Morpholine, Sulfur, p-Toluenesulfonic acid monohydrate | Phenylthioacetic acid morpholide |

This reaction yields the pure product as a solid with a melting point of 77.5–79°C after purification. orgsyn.org

The synthesis of Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate, an important pharmaceutical intermediate, can be achieved through a multi-step process. google.com One patented method begins with o-chloroacetic acid, which is first esterified with methanol (B129727) in the presence of sulfuric acid to produce the corresponding methyl ester. google.com This intermediate then undergoes a Friedel-Crafts acylation with propionyl chloride using an aluminum chloride catalyst to yield 2-chloro-5-propionyl methyl phenylacetate (B1230308). google.com Following hydrolysis of the methyl ester, the resulting 2-chloro-5-propionyl phenylacetic acid is reacted with thiophenol under basic conditions to synthesize the final product. google.com

Another approach involves the reaction of 2-(phenylthio)acetophenone with methyl bromoacetate (B1195939) using a base like potassium carbonate in an organic solvent. Furthermore, the target compound can be prepared by the direct esterification of 5-propionyl-2-thiophenyl phenylacetic acid with methanol and a sulfuric acid catalyst.

2,2-Difluoro-2-(phenylthio)acetic Acid

A key derivative, 2,2-difluoro-2-(phenylthio)acetic acid, serves as a valuable building block in synthetic chemistry. d-nb.infobeilstein-journals.org Its synthesis is efficiently achieved through a two-step process. The initial step involves the reaction of ethyl bromodifluoroacetate with thiophenol to produce ethyl 2,2-difluoro-2-(phenylthio)acetate. d-nb.info Subsequently, this ester undergoes hydrolysis under basic conditions to yield 2,2-difluoro-2-(phenylthio)acetic acid in nearly quantitative amounts. d-nb.info This novel difluorinated acid is a stable and readily available substrate for various synthetic applications. acs.orgacs.org

Advanced Synthetic Strategies Employing this compound as a Building Block

This compound and its derivatives are instrumental in advanced synthetic strategies, enabling the construction of complex heterocyclic and difluorinated compounds.

Decarboxylative reactions of this compound derivatives are a powerful tool for forming new carbon-carbon bonds and constructing cyclic systems.

An efficient and noteworthy strategy involves the transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid to construct thiodifluoroindoleone derivatives. acs.orgacs.org This reaction proceeds under mild conditions, using stable and readily available substrates. acs.orgacs.orgnih.gov The process is initiated by the generation of a radical from the decarboxylation of the acid, which then adds to the N-arylacrylamide, followed by an intramolecular cyclization to yield the desired 3,3-disubstituted oxindole (B195798) derivatives. acs.org The reaction accommodates a variety of functional groups on both the N-arylacrylamide and the 2,2-difluoro-2-(arylthio)acetic acid, including electron-donating and electron-withdrawing groups, leading to good yields of the corresponding products. acs.org For instance, the reaction of various N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid using potassium persulfate (K₂S₂O₈) and cesium carbonate (Cs₂CO₃) in water at 95 °C yields the desired thiodifluorooxindole derivatives. acs.org

The thiodifluorooxindole derivatives synthesized via the previously described decarboxylative cyclization serve as valuable precursors for the synthesis of gem-difluoroalkenes. acs.orgacs.orgnih.gov The gem-difluoroalkene moiety is a significant structural motif in medicinal chemistry, often acting as a stable bioisostere for a carbonyl group. acs.org The synthetic utility is demonstrated by the conversion of the thiodifluorooxindole product, for example, 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one, into a gem-difluoroalkene. acs.org This transformation is achieved through a two-step sequence involving oxidation of the sulfide (B99878) to a sulfone, followed by elimination. acs.org This protocol highlights the successful application of this compound derivatives in creating biologically relevant gem-difluoroalkene structures. acs.orgnih.gov

This compound is a documented reactant for the preparation of various heterocyclic compounds, including benzoxazoles, benzimidazoles, and benzothiazoles, which are known to exhibit antimicrobial properties. The general synthesis of these heterocycles often involves the condensation of a carboxylic acid or its derivative with an appropriate ortho-substituted aniline. For instance, benzimidazoles can be prepared by reacting o-phenylenediamine (B120857) with a carboxylic acid, such as acetic acid, which serves as a general method. orgsyn.org In a similar fashion, this compound can be employed. Patents describe processes for preparing substituted benzimidazoles where an aryl-thio group, such as a phenylthio group, can function as a leaving group in a precursor molecule. google.comgoogle.com The synthesis of benzothiazoles and benzoxazoles can be achieved through the condensation of 2-aminothiophenol (B119425) or 2-aminophenol, respectively, with carboxylic acids or their derivatives under various catalytic conditions. researchgate.netresearchgate.netmdpi.com

Formation of Hydroxy- and Oxo-Phenylthioalkanoic Acids, and α-Phenylthio-β-lactams

The introduction of hydroxyl and oxo functionalities to phenylthioalkanoic acids, as well as the synthesis of related α-phenylthio-β-lactams, employs diverse synthetic strategies. These methods provide access to a range of complex molecules with potential applications in various fields of chemical synthesis.

Hydroxy- and Oxo-Phenylthioalkanoic Acids:

The synthesis of β-hydroxythioesters can be achieved through an aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction. In one approach, the lithium enolate of a thioacetate, such as n-butylthioacetate, is reacted with various aldehydes to produce the corresponding aldol adducts, which are β-hydroxythioesters. iastate.edu A similar strategy can be envisioned for this compound esters to yield β-hydroxy-phenylthioalkanoic acid derivatives.

The formation of oxo-phenylthioalkanoic acids is also a key synthetic transformation. For instance, alkyl esters of 4-oxo-3-phenylthioalkanoic acids have been utilized as precursors in the synthesis of substituted furanones. acs.org Furthermore, azetidine-2,3-diones, which are α-keto-β-lactams, can be synthesized through the mild hydrolysis of products derived from the reaction between α-phenylthio-β-lactams and sulfuryl chloride. researchgate.netacs.org

α-Phenylthio-β-lactams:

The β-lactam ring is a core structural unit in many biologically significant compounds. The synthesis of α-phenylthio-β-lactams is of considerable interest as these compounds can serve as versatile intermediates. An efficient and operationally straightforward strategy involves the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine. isca.menih.gov

One specific methodology begins with the functionalization of ethyl 2-phenylthioethanoate. isca.me Treatment with sulfuryl chloride yields ethyl 2-chloro-2-phenylthioethanoate. isca.me This intermediate can then be functionalized using various nucleophiles in the presence of a Lewis acid (such as TiCl₄, SnCl₄, or ZnCl₂) to produce α-substituted phenylthioethanoates. isca.me These esters undergo basic hydrolysis followed by acidification to give the corresponding α-substituted phenylthioethanoic acids. isca.me Finally, the reaction of these acids with appropriate imines, using a condensing agent like phosphorus oxychloride (POCl₃), leads to the formation of novel C-3 monosubstituted 3-phenylthio-β-lactams. isca.me

Another established route is the dehydrochlorination of α-(phenylthio)alkanoyl chlorides with a base like triethylamine (B128534) in the presence of imines. This ketene-imine cycloaddition reaction produces α-phenylthio-β-lactams in high yields and with a high degree of stereoselectivity. researchgate.net

Table 1: Synthesis of C-3 Monosubstituted Phenylthio-β-lactams via Staudinger Reaction isca.meThis table outlines the intermediates and final products in the synthesis of C-3 monosubstituted 3-phenylthio-β-lactams.

| Step | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Ethyl 2-phenylthioethanoate | SO₂Cl₂, dry CH₂Cl₂, 0°C | Ethyl 2-chloro-2-phenylthioethanoate |

| 2 | Ethyl 2-chloro-2-phenylthioethanoate + Nucleophile (e.g., Aliphatic/Aromatic compounds) | Lewis Acid (TiCl₄, SnCl₄, or ZnCl₂) | Ethyl α-substituted-2-phenylthioethanoate |

| 3 | Ethyl α-substituted-2-phenylthioethanoate | 1. Basic Hydrolysis 2. Acidification | α-Substituted phenylthioethanoic acid |

| 4 | α-Substituted phenylthioethanoic acid + Imine | POCl₃ (condensing agent) | C-3 Monosubstituted 3-phenylthio-β-lactam |

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives

A multi-step synthesis has been developed for the preparation of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives, compounds with potential biological activity. mdpi.comdoaj.org This synthetic route begins with commercially available 2,6-dibromo-4-methylaniline (B181599) and involves the construction of a 3,4,5-triphenyltoluene core, followed by its conversion to the target phenylacetic acid derivatives. mdpi.comresearchgate.net

The key steps of the synthesis are as follows:

Diazotization and Sandmeyer Reaction: The process starts with the diazotization of 2,6-dibromo-4-methylaniline using tert-butyl nitrite, which is then reacted with copper(I) bromide (CuBr) in a Sandmeyer reaction to produce 3,5-dibromo-4-methyl-1,1'-biphenyl. An alternative starting material, 2,6-dibromo-4-methylaniline (3), can be converted to 1,2,3-tribromo-5-methylbenzene (4) via a similar sequence. researchgate.net

Suzuki Coupling: The resulting brominated toluene (B28343) derivative is then subjected to a Suzuki coupling reaction with phenylboronic acid. researchgate.net This step introduces the three phenyl rings onto the central toluene scaffold, forming 3,4,5-triphenyltoluene (5) in a 68% yield. researchgate.net

Side-Chain Functionalization: The methyl group of 3,4,5-triphenyltoluene is converted into the acetic acid moiety. This involves a sequence of reactions, likely including benzylic bromination to form a bromomethyl group, followed by cyanation to introduce a nitrile group (-CN).

Hydrolysis to Final Products: The nitrile intermediate is then hydrolyzed. The conversion to 2-[(3,4,5-triphenyl)phenyl]acetamide (2) was achieved with a 71% yield. mdpi.com A subsequent titanium(IV) chloride (TiCl₄) catalyzed hydrolysis of this primary amide in aqueous HCl under mild conditions affords the final product, 2-[(3,4,5-triphenyl)phenyl]acetic acid (1a), with an 85% yield. mdpi.com

Derivative Formation: The synthesized acid can be further modified. For example, treatment of the acid (1a) with potassium hydroxide (B78521) results in the formation of potassium 2-[(3,4,5-triphenyl)phenyl]acetate (1b) in an 80% yield. mdpi.com

This synthetic pathway has successfully produced five compounds not previously reported in the literature. mdpi.com

Table 2: Synthesized 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives mdpi.comThis table summarizes the key products and their yields in the final stages of the synthesis.

| Compound Name | Structure No. | Precursor | Key Reagents/Conditions | Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-[(3,4,5-Triphenyl)phenyl]acetamide | 2 | Nitrile Intermediate | Hydrolysis | 71% | Not specified |

| 2-[(3,4,5-Triphenyl)phenyl]acetic acid | 1a | Compound 2 | aq. HCl, cat. TiCl₄ | 85% | Not specified |

| Potassium 2-[(3,4,5-triphenyl)phenyl]acetate | 1b | Compound 1a | KOH, MeOH, Reflux | 80% | >360 |

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions of (Phenylthio)acetic Acid

This compound (PTAA) undergoes oxidation at the sulfur atom, which is a common reaction for thioethers. The primary products of this oxidation are the corresponding sulfoxide (B87167), (phenylsulfinyl)acetic acid, and upon further oxidation, the sulfone, (phenylsulfonyl)acetic acid. scispace.comnih.govorganic-chemistry.org The specific product obtained often depends on the oxidizing agent used and the reaction conditions. nih.gov The kinetics and mechanisms of these oxidation reactions have been the subject of detailed studies, providing insight into the electronic effects and intermediate species involved in the transformation of the thioether linkage.

The oxidation of this compound initially yields (phenylsulfinyl)acetic acid. scispace.com This transformation represents the introduction of one oxygen atom to the sulfur center. In a typical product analysis, the reaction of PTAA with an oxidizing agent like N-chlorosaccharin (NCSA) under controlled conditions resulted in the formation of (phenylsulfinyl)acetic acid, which was identified using thin-layer chromatography and infrared spectroscopy, the latter showing a characteristic S=O stretching frequency band. scispace.com

Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone, (phenylsulfonyl)acetic acid. organic-chemistry.orgresearchgate.net This second oxidation step involves the addition of another oxygen atom to the sulfur, resulting in a sulfonyl group (-SO₂-). The selective oxidation to either the sulfoxide or the sulfone can be challenging, as overoxidation to the sulfone is a common side reaction when preparing the sulfoxide. nih.gov The choice of oxidant and careful control of reaction parameters are crucial to achieve the desired product selectively. nih.govorganic-chemistry.org For instance, reagents like hydrogen peroxide can be used, sometimes in combination with catalysts or acids, to control the extent of oxidation. nih.govresearchgate.netorganic-chemistry.org

The kinetics of the oxidation of this compound and its para-substituted derivatives by N-chlorosaccharin (NCSA) have been investigated potentiometrically in an acetonitrile-water medium. scispace.comresearchgate.net The study reveals a complex dependence on various factors, pointing to a specific reaction mechanism. scispace.comresearchgate.net The primary product of this oxidation is identified as (phenylsulfinyl)acetic acid. scispace.com

The reaction kinetics demonstrate a first-order dependence with respect to both this compound and N-chlorosaccharin. scispace.comresearchgate.net This is evidenced by the linear increase of the pseudo-first-order rate constant (kₒₑₛ) with an increasing initial concentration of PTAA, and the constant value of kₒₑₛ when the initial concentration of NCSA is varied. researchgate.net

Conversely, the reaction shows a negative dependence on the concentration of hydrogen ions [H⁺]. scispace.comresearchgate.net An increase in the acidity of the medium leads to a decrease in the reaction rate. scispace.com This is attributed to the protonation of the oxidizing species, NCSA, forming an inactive NCSAH⁺ species, thereby reducing the concentration of the active oxidant available for the reaction. scispace.com The rate of the reaction is not significantly affected by variations in ionic strength, suggesting the involvement of a neutral species in the rate-determining step. researchgate.net

Table 1: Rate Data for the Oxidation of this compound (PTAA) with N-Chlorosaccharin (NCSA) at 298 K

| 10³ [NCSA] (mol dm⁻³) | 10² [PTAA] (mol dm⁻³) | 10³ [H⁺] (mol dm⁻³) | 10⁵ kₒₑₛ (s⁻¹) |

| 1.0 | 5.0 | 5.0 | 11.5 |

| 2.0 | 5.0 | 5.0 | 11.6 |

| 3.0 | 5.0 | 5.0 | 11.4 |

| 1.0 | 2.5 | 5.0 | 5.70 |

| 1.0 | 7.5 | 5.0 | 17.3 |

| 1.0 | 10.0 | 5.0 | 23.0 |

| 1.0 | 5.0 | 2.5 | 16.1 |

| 1.0 | 5.0 | 7.5 | 8.90 |

| 1.0 | 5.0 | 10.0 | 7.10 |

| Data sourced from a kinetic study on the oxidation of (p-substituted phenylthio)acetic acids with N-chlorosaccharin. researchgate.net |

The proposed mechanism for the oxidation of PTAA by NCSA involves the formation of a chlorosulphonium ion intermediate in the rate-determining step. scispace.comresearchgate.net The reaction is believed to proceed via an Sₙ2 type mechanism where the neutral NCSA molecule is the active oxidizing species. scispace.com In this slow step, the sulfur atom of the this compound attacks the chlorine atom of NCSA, leading to the formation of a positively charged chlorosulphonium ion (p-X-C₆H₄S⁺(Cl)CH₂COOH) and the saccharin (B28170) anion. This intermediate is then rapidly hydrolyzed by water in a subsequent fast step to yield the final product, (phenylsulfinyl)acetic acid, along with a chloride ion and a hydrogen ion. scispace.com

The effect of para-substituents on the phenyl ring of this compound on the reaction rate provides significant support for the proposed mechanism. scispace.comresearchgate.net Electron-releasing substituents (e.g., -OCH₃, -CH₃) were found to accelerate the reaction rate, while electron-withdrawing substituents (e.g., -Cl, -NO₂) retarded it. scispace.comresearchgate.net

This observation is consistent with the development of an electron-deficient sulfur center in the transition state leading to the chlorosulphonium ion intermediate. scispace.com A plot of the logarithm of the second-order rate constants (log k₂) against the Hammett substituent constants (σₚ) shows an excellent linear correlation. scispace.comresearchgate.net The analysis yields a large, negative reaction constant (ρ) value of -3.12, indicating that the reaction is highly sensitive to substituent effects and that a positive charge is developed near the phenyl ring during the rate-determining step. scispace.comwikipedia.orgviu.ca

Table 2: Effect of Substituents on the Rate of Oxidation of p-Substituted (Phenylthio)acetic Acids with NCSA at 298 K

| Substituent (X) | 10⁴ k₂ (dm³ mol⁻¹ s⁻¹) |

| OCH₃ | 143 |

| CH₃ | 34.5 |

| H | 23.0 |

| F | 11.5 |

| Cl | 9.20 |

| NO₂ | 0.23 |

| Data sourced from a kinetic study on the oxidation of (p-substituted phenylthio)acetic acids with N-chlorosaccharin. scispace.com |

The kinetics of the oxidation of this compound and its para-substituted derivatives have also been studied using chloramine (B81541) T (CAT) as the oxidant in an alkaline medium (pH 10.06). oup.com The reaction exhibits a first-order dependence on the concentrations of both chloramine T and this compound. oup.com A near inverse first-order dependence on the hydroxide (B78521) ion concentration is observed, meaning the oxidation rate decreases significantly as the pH increases. oup.com

The reaction mechanism is proposed to proceed through two main pathways. The major path involves N-chloro-p-toluenesulfonamide (TsNHCl) as the primary oxidizing species. oup.com A minor pathway involves the hypochlorite (B82951) ion. The reaction rate is enhanced by added p-toluenesulfonamide (B41071) and shows a positive salt effect. oup.com Similar to the oxidation with NCSA, the study of para-substituted (phenylthio)acetic acids shows an excellent Hammett correlation with a reaction constant (ρ) of -2.46 at 308 K. oup.com This negative ρ value again signifies the development of a positive charge on the sulfur atom in the transition state of the rate-determining step. oup.com

Oxygenation with Acidic Bromate (B103136)

The oxygenation of this compound and its substituted derivatives by bromate in an acidic medium presents another distinct reaction mechanism. asianpubs.org

Kinetic investigations of the oxygenation process have revealed complex rate dependencies. The reaction exhibits first-order kinetics with respect to the concentration of bromate. asianpubs.org The order with respect to the acid (H₂SO₄) is 1.6, indicating a significant role of protonation in the reaction mechanism, likely involving the formation of a more potent oxidizing species like protonated bromate (H₂BrO₃⁺). asianpubs.orgresearchgate.net The reaction order is less than one concerning the substrate, this compound, suggesting the formation of an intermediate complex between the substrate and the oxidizing species prior to the rate-determining step. asianpubs.org

A notable solvent isotopic effect (SIE) is observed when the reaction is carried out in heavy water (D₂O) instead of H₂O. chem-station.com The rate of reaction is faster in D₂O, with a kD₂O/kH₂O ratio of 1.75. asianpubs.org This is known as an inverse solvent isotope effect. mdpi.com Such an effect typically arises when a pre-equilibrium step involves protonation, as D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated, more reactive intermediate in D₂O. chem-station.com

The reactivity in the oxygenation by acidic bromate is also strongly influenced by substituents on the aryl moiety of this compound. asianpubs.org Electron-releasing groups enhance the reaction rate, while electron-withdrawing groups decrease it. The observed order of reactivity for para-substituted derivatives is: p-methoxy > p-methyl > -H > p-chloro ≈ p-bromo > p-nitro asianpubs.org

This trend again points to the development of an electron-deficient center during the reaction. The rate constants show an excellent correlation with the Hammett substituent constants (σ), yielding a negative reaction constant (ρ) of -1.37 at 303 K. asianpubs.org The negative ρ value confirms that the reaction is facilitated by electron donation from the substituent, which stabilizes a positively charged transition state. The magnitude of ρ is smaller than that observed for the Chloramine T oxidation, suggesting the transition state in the acidic bromate reaction is less electron-deficient or that the electronic demand is less pronounced. wikipedia.orgasianpubs.org

Table 2: Reactivity Order of Substituted (Phenylthio)acetic Acids with Acidic Bromate

| Substituent | Reactivity |

|---|---|

| p-methoxy | Highest |

| p-methyl | ↓ |

| -H | ↓ |

| p-chloro | ↓ |

| p-bromo | ~ p-chloro |

Proposed Mechanism Involving Acid Bromate-Substrate Complex Decomposition

The oxidation of this compound and its substituted derivatives by bromate in an acidic medium has been the subject of kinetic and mechanistic investigation. asianpubs.org The reaction kinetics show a first-order dependence on the concentration of bromate and a fractional order (less than one) with respect to the substrate, this compound. asianpubs.org The reaction rate is significantly influenced by the acidity of the medium, exhibiting an order of 1.6 in relation to sulfuric acid concentration. asianpubs.org

A key feature of the proposed reaction mechanism is the formation of a complex between the acid bromate and the this compound substrate. asianpubs.org This intermediate complex subsequently decomposes in the rate-determining step to yield the final products. asianpubs.org The mechanism is supported by the observation that electron-donating substituents on the phenyl ring of the substrate accelerate the reaction rate, while electron-withdrawing groups decrease the rate. asianpubs.org This substituent effect results in a negative reaction constant (ρ) value of -1.37 at 303 K, as determined by a Hammett plot, indicating the development of an electron-deficient center in the transition state. asianpubs.org

The table below summarizes the kinetic orders for the oxidation of this compound by acidic bromate. asianpubs.org

| Reactant | Kinetic Order |

| [Bromate] | 1 |

| [this compound] | < 1 |

| [H₂SO₄] | 1.6 |

Photochemical Reactions of this compound

The photochemistry of this compound (PTAA) has been explored through both direct irradiation and sensitized reactions, revealing distinct mechanistic pathways and a variety of photoproducts. researchgate.net

Direct Photolysis Mechanisms

Investigations using steady-state and laser flash photolysis in acetonitrile (B52724) have elucidated the mechanisms following direct UV irradiation (254 nm) of this compound. researchgate.net The primary photochemical events involve the cleavage of the carbon-sulfur (C-S) and carbon-carbon (C-C) bonds. researchgate.net

The predominant primary process in the direct photolysis of this compound is the homolytic cleavage of the C-S bond. researchgate.net This bond scission is the main initial step following photoexcitation, leading to the formation of radical intermediates that drive subsequent reactions. researchgate.net Laser flash photolysis experiments have successfully identified transient species, such as the phenylthiyl radical (C₆H₅S•), which confirms that C-S bond cleavage is a major pathway. researchgate.net

The stable photoproducts resulting from the direct photolysis of this compound in acetonitrile have been identified and characterized using methods such as HPLC, GC, and GC-MS. researchgate.net The variety of products underscores the complexity of the secondary reactions that follow the initial bond cleavages. researchgate.net

The table below lists the major photoproducts identified. researchgate.net

| Photoproduct | Precursor Process |

| Carbon Dioxide (CO₂) | C-C Bond Cleavage (Decarboxylation) |

| Acetic Acid | Secondary Reactions |

| Diphenyl Disulfide | Dimerization of Phenylthiyl Radicals |

| Thiophenol | Hydrogen Abstraction by Phenylthiyl Radical |

| Diphenyl sulfide (B99878) | Secondary Reactions |

| Thioanisole | Secondary Reactions |

| Di(phenylthio) methane | Secondary Reactions |

| S-phenyl benzenethiosulfate | Secondary Reactions |

Sensitized Photochemistry

The photochemical behavior of this compound can be altered through triplet-sensitized reactions. Using sensitizers such as benzophenone (B1666685) and 4-carboxybenzophenone, the reaction proceeds via an electron-transfer mechanism from the thioether-containing acid to the excited triplet state of the sensitizer.

The nature of the solvent plays a critical role in the decay pathways of the resulting radical-ion pairs.

In aqueous solutions , the radical pair primarily undergoes charge separation, forming ketyl radical anions and sulfur-centered radical zwitterions. These zwitterions can then undergo rapid decarboxylation.

In acetonitrile , proton transfer between the radical ions is the dominant process, leading to the formation of neutral ketyl radicals. The carboxylic and methylene (B1212753) groups within the this compound moiety are responsible for this proton transfer.

Furthermore, the presence of a counter-ion, such as in the tetrabutylammonium (B224687) salt of this compound, can significantly modify the reaction pathways in acetonitrile, demonstrating that the photochemical outcomes are dependent on the state of ionization and the solvent properties.

Other Chemical Transformations

The structure of this compound, featuring a carboxylic acid group, allows its derivatives to undergo a variety of fundamental organic reactions.

The carbonyl group in derivatives of this compound, such as esters and acid chlorides, can be reduced to either aldehydes or primary alcohols depending on the reducing agent and reaction conditions. wikipedia.org

Carboxylic acids themselves are generally difficult to reduce but can be converted to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting acid and is therefore immediately reduced further. libretexts.org

Ester derivatives of this compound can also be reduced to primary alcohols using LiAlH₄. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough for this transformation. libretexts.org However, to obtain an aldehyde from an ester, a less reactive hydride reagent is required, such as diisobutylaluminum hydride (DIBAL-H), often at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.org

Acid chloride derivatives are more reactive and can be reduced to aldehydes using sterically hindered and less reactive hydride donors like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Table 4: Reduction of this compound Derivatives

| Derivative Type | Reagent | Product | Reference |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol | libretexts.org |

| Ester | LiAlH₄ | Primary Alcohol | libretexts.org |

| Ester | DIBAL-H (-78 °C) | Aldehyde | libretexts.org |

| Acid Chloride | LiAlH(Ot-Bu)₃ | Aldehyde | libretexts.org |

Derivatives of this compound, such as acid halides, anhydrides, esters, and amides, are susceptible to nucleophilic acyl substitution. libretexts.orguomustansiriyah.edu.iq This class of reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org

The reactivity of these derivatives towards nucleophilic attack varies significantly. Acid halides are the most reactive due to the electron-withdrawing nature of the halogen, which polarizes the carbonyl carbon, and the fact that the halide is an excellent leaving group. libretexts.org They can be readily converted into other derivatives. For example, reaction with an alcohol (alcoholysis) yields an ester, while reaction with ammonia (B1221849) or an amine (aminolysis) produces an amide. uomustansiriyah.edu.iq

Esters are less reactive than acid halides. They can be converted to amides by heating with ammonia or amines. They can also be hydrolyzed back to the carboxylic acid under acidic or basic conditions. chadsprep.com Amides are the least reactive of the common carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org This versatility makes this compound a useful precursor for synthesizing a variety of compounds. nbinno.com

Table 5: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Derivative | General Structure | Reactivity | Reference |

| Acid Halide | R-CO-X | Highest | libretexts.org |

| Acid Anhydride | R-CO-O-CO-R' | High | uomustansiriyah.edu.iq |

| Ester | R-CO-OR' | Moderate | libretexts.org |

| Amide | R-CO-NR'₂ | Lowest | libretexts.org |

Transesterification is a process in which the alkoxy (-OR') group of an ester is exchanged with the alkoxy group of another alcohol (-OR''). masterorganicchemistry.com Ester derivatives of this compound can undergo this reaction, which can be catalyzed by either an acid or a base. wikipedia.org

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide as a leaving group to form the new ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is first protonated by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. A series of proton transfer steps then leads to the elimination of the original alcohol and formation of the new ester. masterorganicchemistry.comwikipedia.org This reaction is an equilibrium process, and the removal of the leaving alcohol (e.g., by distillation) can be used to shift the equilibrium towards the desired product. wikipedia.org

Hydrolysis of Ester Derivatives

The hydrolysis of ester derivatives of this compound is a critical reaction that results in the formation of this compound and the corresponding alcohol. This transformation can be catalyzed by either acid or base, and its rate and mechanism are influenced by various factors, including the nature of the ester's alcohol group, the presence of substituents on the phenyl ring, and the reaction conditions such as pH, temperature, and solvent.

Detailed kinetic studies on the hydrolysis of esters of the closely related phenylacetic acid provide significant insight into the reactivity of this compound esters. The substitution of a methylene bridge (-CH₂-) in phenylacetic acid with a sulfur atom (-S-) in this compound is expected to influence the electronic properties of the acyl group, but the fundamental hydrolysis mechanisms are analogous.

General Mechanisms

Ester hydrolysis typically proceeds via a nucleophilic acyl substitution pathway.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.comucalgary.cawikipedia.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.comucalgary.ca Subsequent proton transfers lead to the elimination of the alcohol as a leaving group and regeneration of the acid catalyst, yielding the carboxylic acid. ucalgary.calibretexts.org To drive the equilibrium toward the products, a large excess of water is typically used. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comwikipedia.org The mechanism involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.cawikipedia.org This intermediate then collapses, expelling the alkoxide ion, which is a poor leaving group but is subsequently protonated by the newly formed carboxylic acid in a rapid acid-base reaction. chemistrysteps.comucalgary.ca

Research Findings on Analogous Phenylacetate (B1230308) Esters

The reaction also exhibits general base catalysis. For instance, the hydrolysis is catalyzed by substituted phenoxides, and the catalytic coefficients conform to the Brønsted relation, which links the catalytic rate constant to the basicity of the catalyst. A Brønsted coefficient (β) of +0.49 was determined for this catalysis, indicating a moderate sensitivity of the reaction rate to the basicity of the catalyzing phenoxide. rsc.org

The sensitivity of the reaction rate to electronic effects of substituents in the phenyl ring of the leaving group (the phenol (B47542) portion) has been quantified using the Hammett equation. For the hydrolysis of substituted phenyl phenylacetates in a solvent mixture of 80% DMSO and 20% water, a Hammett reaction constant (ρ) of 1.40 was observed. rsc.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents on the phenyl leaving group, which stabilize the developing negative charge on the phenoxide oxygen in the transition state. rsc.org

When a strongly electron-withdrawing nitro group is present on the acyl moiety (as in 4-nitrophenylacetic acid esters), the sensitivity to substituents on the leaving group increases significantly, with a ρ value of 3.4. rsc.org This suggests a greater degree of C-O bond cleavage in the transition state. rsc.org

The data below, derived from studies on analogous phenylacetate esters, illustrates these kinetic findings.

Interactive Data Table: Kinetic Parameters for the Alkaline Hydrolysis of Phenyl Phenylacetate Analogs

| Parameter | Value | Compound Series | Conditions |

| Reaction Order (Ester) | 1 | Phenyl Phenylacetates | Alkaline |

| Reaction Order (OH⁻) | 1 | Phenyl Phenylacetates | Alkaline |

| Brønsted Coefficient (β) | +0.49 | Phenyl Phenylacetates | Catalysis by phenoxides |

| Hammett Constant (ρ) | 1.40 | Substituted Phenyl Phenylacetates | 80% DMSO - 20% H₂O |

| Hammett Constant (ρ) | 3.4 | Substituted Phenyl 4-Nitrophenylacetates | 80% DMSO - 20% H₂O |

These research findings suggest that the hydrolysis of this compound esters follows established nucleophilic acyl substitution mechanisms. The rates are sensitive to the electronic nature of both the acyl and alcohol portions of the ester, a factor that can be quantitatively assessed through linear free-energy relationships like the Hammett equation. The sulfur atom in the this compound moiety, being electron-donating through resonance but also capable of stabilizing adjacent carbanions, would play a distinct electronic role compared to the methylene group in phenylacetic acid, likely influencing the absolute reaction rates.

Applications in Medicinal Chemistry and Biological Activity Research

Antimicrobial Activity

(Phenylthio)acetic acid is utilized as a reactant in the preparation of compounds like benzoxazoles, benzimidazoles, and benzothiazoles, which are known to exhibit antimicrobial activity. chemicalbook.comcookechem.com Studies indicate that the parent compound itself possesses inherent antibacterial properties. researchgate.netmdpi.com Its efficacy against a range of bacterial strains has positioned it as a potential lead compound for the development of new antimicrobial drugs. The mechanism of action may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

A significant enhancement of antimicrobial effects has been observed in a cocrystal formed between this compound and theophylline (B1681296). researchgate.netmdpi.com This cocrystal demonstrates increased activity against specific pathogens compared to the individual components. researchgate.netmdpi.comresearchgate.net Research has specifically highlighted its efficacy against the bacteria Streptococcus pneumoniae and Pseudomonas aeruginosa, as well as the fungus Candida albicans. researchgate.netmdpi.com The formation of the cocrystal, which has been characterized using X-ray crystallography, involves intermolecular hydrogen bonds and π–π interactions that stabilize the structure. researchgate.net

| Organism | Type | Activity of this compound:Theophylline Cocrystal |

|---|---|---|

| Streptococcus pneumoniae | Bacterium | Increased Activity researchgate.netmdpi.com |

| Pseudomonas aeruginosa | Bacterium | Increased Activity researchgate.netmdpi.com |

| Candida albicans | Fungus | Increased Activity researchgate.netmdpi.com |

The demonstrated biological and antibacterial activity of this compound underpins its potential for wide medical and pharmaceutical applications. researchgate.net It serves as a valuable intermediate in the production of various pharmaceuticals. cymitquimica.com Its role as a building block allows for the synthesis of more complex molecules with specific biological targets, contributing to the development of new drugs. ontosight.ai

Anti-inflammatory Properties of Derivatives

Derivatives of this compound have been investigated for their potential anti-inflammatory effects. ontosight.aiontosight.ai For example, 5-acyl-2-phenylthiophenylacetic acid and its esters are considered useful intermediates for creating anti-inflammatory agents. google.com Research into various analogs and related thioacetic acid derivatives has consistently pointed towards their promise in this therapeutic area. ontosight.ainetascientific.com

Antioxidant Properties

This compound and its derivatives have been noted for their antioxidant capabilities. ontosight.ai The PubChem database lists "this compound" with an antioxidant function in the context of cosmetic ingredients. nih.gov As organosulfur compounds, they are recognized for their role in protective mechanisms against oxidative stress. ontosight.ai Studies on derivatives of the related phenyl acetic acid have shown that a majority of synthesized compounds exhibit significant antioxidant activity. rjptonline.org

Enzyme Inhibition Studies

The this compound scaffold has been a foundation for enzyme inhibition research. Derivatives have been shown to produce significant inhibitory effects against specific enzyme targets that are implicated in various disease pathways. ontosight.ai Organotin (IV) derivatives, in particular, have been synthesized and tested for their activity against a range of enzymes. imist.ma

One study on organotin derivatives of this compound yielded specific inhibitory concentration (IC₅₀) values against several enzymes, highlighting the potential of these compounds. imist.ma

| Compound | Enzyme | IC₅₀ ± SEM [µM] |

|---|---|---|

| {[n-Bu₂SnO₂C-CH₂-S-C₆H₄]₂O}₂ | Thymidine Phosphorylase (TP) | >100 imist.ma |

| Prolyl Endopeptidase (PEP) | 29.4 ± 1.2 imist.ma |

The mechanism of enzyme inhibition for some derivatives involves direct interaction with thiol groups within proteins. For instance, the chlorinated analog, (4-Chlorophenylthio)acetic acid, is believed to form covalent bonds with the cysteine residues of enzymes. This action leads to the inhibition of enzyme activity. This property is exploited in the rational design of specific enzyme inhibitors for therapeutic purposes. The primary targets for this interaction are often enzymes involved in critical metabolic and signal transduction pathways.

Inhibition of α-Methylacyl-CoA Racemase (AMACR) by 2-(phenylthio)propanoyl-CoA Derivatives

Alpha-methylacyl-CoA racemase (AMACR), also known as P504S, is an enzyme that plays a crucial role in the metabolism of branched-chain fatty acids and the activation of certain drugs like ibuprofen. nih.govresearchgate.net Its elevated levels in prostate and other cancers have made it a significant biomarker and a target for drug development. nih.govresearchgate.net

Researchers have synthesized derivatives of 2-(phenylthio)propanoyl-CoA and identified them as potent inhibitors of AMACR. nih.govresearchgate.net These compounds have shown inhibitory activity with IC50 values ranging from 22 to 100 nM. nih.govresearchgate.net The potency of these inhibitors has been observed to have a positive correlation with their calculated logP values, indicating that lipophilicity plays a role in their inhibitory action. nih.govresearchgate.net However, certain derivatives, such as 2-(3-benzyloxyphenylthio)propanoyl-CoA and 2-(4-(2-methylpropoxy)phenylthio)propanoyl-CoA, have demonstrated higher potency than their logP values would predict. nih.govresearchgate.net

When the carboxylic acid precursors of these inhibitors were tested against prostate cancer cell lines (androgen-dependent LNCaP and androgen-independent Du145 and PC3), they exhibited inhibitory activity at a concentration of 500 µM, though not at 100 µM. nih.govresearchgate.net These findings represent a significant step in understanding the structure-activity relationship of rationally designed AMACR inhibitors. nih.gov

Targeted drugs that inhibit AMACR expression, including 2-(phenylthio)propanoyl-CoA derivatives, are believed to interfere with the growth and survival of cancer cells. frontiersin.orgnih.gov While most of this research has been focused on prostate cancer, the role of AMACR in various cancers suggests a broader potential for these inhibitors. frontiersin.orgnih.gov

Table 1: Inhibitory Activity of 2-(phenylthio)propanoyl-CoA Derivatives against AMACR

| Cell Line | Inhibitor Concentration | Result |

| LNCaP (androgen-dependent prostate cancer) | 500 µM | Inhibitory activity observed nih.govresearchgate.net |

| Du145 (androgen-independent prostate cancer) | 500 µM | Inhibitory activity observed nih.govresearchgate.net |

| PC3 (androgen-independent prostate cancer) | 500 µM | Inhibitory activity observed nih.govresearchgate.net |

| LNCaP, Du145, PC3 | 100 µM | No activity observed nih.govresearchgate.net |

Receptor Agonism/Antagonism

PPARdelta Agonists (para-alkylthiophenoxyacetic acids)

A series of para-alkylthiophenoxyacetic acids has been identified as potent and selective agonists for the peroxisome proliferator-activated receptor delta (PPARδ). nih.govcbs.dknih.gov The synthesis and structure-activity relationships of these compounds have been described, leading to the identification of achiral compounds with potent and selective PPARδ agonist activity. nih.govresearchgate.net

Free Fatty Acid Receptor 1 (FFA1) Agonists (phenylsulfonyl acetic acid derivatives)

The free fatty acid receptor 1 (FFA1), also known as GPR40, is a target for anti-diabetic therapies due to its role in glucose-stimulated insulin (B600854) secretion. researchgate.netnih.govgoogle.com Phenylsulfonyl acetic acid derivatives have been developed as potent FFA1 agonists with improved physicochemical properties. researchgate.netnih.gov Researchers aimed to create agonists with lower lipophilicity and molecular weight compared to earlier compounds. researchgate.netnih.gov The identification of a sulfone-carboxylic acid moiety offered advantages in reducing lipophilicity, cytotoxicity, and β-oxidation. researchgate.netnih.gov

Further structure-activity relationship studies led to the discovery of 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, which demonstrated a good balance of physicochemical properties, cytotoxicity profiles, and pharmacokinetic properties. researchgate.net This compound showed robust improvement in glucose tolerance in both normal and type 2 diabetic models without the risk of hypoglycemia. researchgate.net

More recent strategies have focused on a "three-in-one" pharmacophore approach, incorporating a chiral 2-(phenylsulfinyl) acetic acid structure. nih.gov This design aims to improve both efficacy and safety by introducing conformational constraint, polarity, and chirality. nih.gov

Interactions with Biological Systems

Protein Binding Studies

The interaction of this compound derivatives with proteins has been a subject of study. Triorganotin(IV) compounds, for instance, are noted for their ability to bind to proteins, which is related to their biological activity. researchgate.net

In the context of heat shock protein 70 (Hsp70), a known cancer target, 5-(phenylthio)pyrimidine acrylamides have been designed as irreversible binders. acs.org These compounds target an allosteric pocket in the N-terminal domain of the protein, which contains an active cysteine residue, allowing for covalent modification upon binding. acs.org This demonstrates a specific and targeted interaction with a key protein involved in cancer cell survival. acs.org

Studies with phenylacetic acid, a related structure, have shown that its metabolic activation to phenylacetyl-S-acyl-CoA thioester (PA-CoA) leads to selective and reversible covalent binding to proteins in rat hepatocytes. nih.gov This binding occurred with two specific protein adducts with molecular masses of approximately 29 and 33 kDa. nih.gov

Table 2: Protein Binding of Phenylacetic Acid in Rat Hepatocytes

| Time Point | Covalent Binding (pmol equivalents/mg protein) |

| 6 min | 291 nih.gov |

| 3 hours | Decreased by 72% from peak nih.gov |

Cellular Uptake

The cellular uptake of this compound and its derivatives is a key factor in their biological activity. Self-assembled nanoparticles composed of an ion pair of poly(ethylene imine) (PEI) and this compound (PTA) have been developed as drug carriers. researchgate.netresearchgate.netresearchgate.net These nanoparticles are designed to be responsive to stimuli like temperature and oxidation, facilitating the release of their payload. researchgate.netresearchgate.net

Doxorubicin-loaded folated nanoparticles of this type have demonstrated effective internalization into cancer cells, as shown by fluorescence-activated cell sorting analysis and confocal laser scanning microscopy. researchgate.net This indicates that the this compound-based carrier system can be efficiently taken up by cells. researchgate.netglobalauthorid.comtandfonline.comdntb.gov.ua

Synergistic Effects with Other Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a significant strategy in medicinal chemistry. mdpi.com this compound has been shown to exhibit such synergistic behavior, particularly in the context of antimicrobial activity. While this compound possesses inherent antibacterial properties, its efficacy is notably enhanced when combined with other active compounds. researchgate.netresearchgate.net

A prominent example is its interaction with theophylline. When these two compounds form a cocrystal, the resulting substance shows increased activity against the bacteria Streptococcus pneumoniae and Pseudomonas aeruginosa, as well as the fungus Candida albicans. researchgate.netresearchgate.net This enhancement of bioactivity through combination highlights the potential of this compound in developing new therapeutic agents where synergistic action can lead to improved outcomes. mdpi.comfrontiersin.org

Cocrystal Formation for Enhanced Biological Activity

Cocrystallization has emerged as a valuable technique in pharmaceutical sciences to improve the physicochemical properties of active pharmaceutical ingredients without altering their intrinsic pharmacological effects. frontiersin.org Cocrystals are multi-component crystalline structures held together by non-covalent interactions, such as hydrogen bonds. researchgate.netfrontiersin.org In the case of this compound, forming cocrystals has been demonstrated as an effective method to enhance its biological activity. researchgate.net

The formation of a cocrystal can lead to a unique crystalline lattice with distinct properties from the parent compounds. researchgate.netfrontiersin.org This strategy has been successfully applied to this compound and theophylline, resulting in a product with superior antimicrobial capabilities. researchgate.netresearchgate.net

The cocrystal of this compound and theophylline is synthesized through the reaction of the two components in methanol (B129727). researchgate.net This process yields a stable organic cocrystal structure. researchgate.netacs.org Characterization using single-crystal X-ray diffraction reveals that the cocrystal belongs to the monoclinic crystal system with the space group P21/c. researchgate.netacs.org The formation of this new solid phase is confirmed through various analytical techniques, including IR and ¹H NMR spectroscopy. researchgate.net

The primary benefit observed from this cocrystal is the enhancement of its biological action. Research has demonstrated that the this compound:theophylline cocrystal has increased antibacterial and antifungal activity compared to this compound alone. researchgate.netresearchgate.net

Table 1: Crystallographic Data for this compound:Theophylline Cocrystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.248(4) |

| b (Å) | 13.156(4) |

| c (Å) | 16.002(5) |

| β (°) | 106.059(4) |

| Z | 8 |

Data sourced from Velmurugan et al. (2021). researchgate.netacs.org

The stability and unique properties of the this compound:theophylline cocrystal are a direct result of the specific intermolecular interactions and the resulting crystal packing arrangement. researchgate.netacs.org The structure is primarily stabilized by a combination of strong hydrogen bonds and other non-covalent forces. researchgate.net

A key feature observed in the cocrystal is the "imidazole-carboxylic acid synthon," a reliable structural motif in crystal engineering. researchgate.netacs.org This involves a hydrogen bond between the carboxylic acid group of this compound and the imidazole (B134444) ring of theophylline. Specifically, intermolecular O–H···N hydrogen bonds are crucial to the formation of the cocrystal. researchgate.netacs.orgasianpubs.org These interactions, along with N–H···O bonds, create a ring motif designated as R₄⁴(8). researchgate.netasianpubs.org

Material Science and Advanced Material Applications

Integration into Responsive Material Systems

The ability of (Phenylthio)acetic acid to form ion pairs with cationic polymers is central to its application in responsive material systems. These systems are designed to undergo structural or chemical changes in response to specific environmental triggers, such as temperature, oxidation, or electric fields, leading to controlled functional outputs like the release of a therapeutic agent.

Chitosan (B1678972) and this compound-based Ion Pair Self-Assembly (IPSAM)

A notable application of PTAA is in the formation of Ion Pair Self-Assemblies (IPSAMs) with chitosan, a naturally derived cationic biopolymer. The electrostatic attraction between the carboxyl groups of PTAA and the amino groups of chitosan drives the self-assembly of these molecules into sphere-like nanoparticles, typically with a diameter of 30–50 nm. researcher.lifenih.gov The formation and stability of these IPSAMs are dependent on the molar ratio of the amino groups in chitosan to the carboxyl groups in PTAA, with effective assembly occurring at ratios between 1:9 and 4:6. researcher.lifenih.gov A 3:7 ratio of Chitosan to PTAA has been identified as particularly suitable for forming stable IPSAMs. researcher.lifenih.gov

These nanoparticles exhibit amphiphilic properties, as the hydrophobic phenyl group of PTAA is attached to the hydrophilic chitosan chain, allowing them to be effective at air/water interfaces. nih.govmdpi.com This characteristic is crucial for their function as carriers for hydrophobic payloads.

The Chitosan/PTAA IPSAMs exhibit a fascinating dual-responsive behavior, releasing their payload in response to both temperature changes and oxidative stress. nih.gov This functionality is governed by the system's Upper Critical Solution Temperature (UCST), which is the critical temperature below which the components are miscible. Below the UCST, the IPSAMs are stable and can effectively encapsulate a payload, such as the fluorescent dye Nile red, which is often used as a model for drug molecules. researcher.lifenih.gov

The UCST of the ion pair is influenced by the PTAA content; a higher PTAA content leads to a higher UCST. researcher.lifenih.gov When the temperature of the environment rises above the UCST, the IPSAMs disassemble, triggering the release of their cargo. researcher.lifenih.gov

Furthermore, the system is sensitive to oxidation. PTAA is a sulfide (B99878) compound that can be oxidized to sulfoxide (B87167) and/or sulfone by an oxidizing agent like hydrogen peroxide (H₂O₂). researcher.life This oxidation reduces the hydrophobicity of the PTAA component, causing a decrease in the UCST of the ion pair. researcher.lifemdpi.com Consequently, in an oxidative environment, the IPSAMs can dissolve and release their contents even at a lower temperature. researcher.life This dual-responsive release mechanism is particularly relevant for applications in environments with elevated temperatures and oxidative stress, such as tumor microenvironments. researcher.lifenih.gov

Table 1: Factors Influencing the Upper Critical Solution Temperature (UCST) of Chitosan/PTAA IPSAMs

| Factor | Effect on UCST | Mechanism |

| Increasing PTAA Content | Increases | Enhances hydrophobic interactions, requiring more thermal energy to disassemble the ion pair. researcher.lifenih.gov |

| Oxidation (e.g., by H₂O₂) | Decreases | Oxidation of the sulfide in PTAA to more hydrophilic sulfoxide/sulfone reduces the overall hydrophobicity of the ion pair, lowering the phase transition temperature. researcher.lifemdpi.com |

In addition to temperature and oxidation, ion pair assemblies involving PTAA can be engineered to respond to electric fields. Research on systems using the cationic polymer poly(ethyleneimine) (PEI) paired with PTAA has demonstrated this principle. The resulting PEI/PTAA IPSAMs can release an encapsulated payload, such as Nile red, in proportion to the applied voltage. researchgate.net The proposed mechanisms for this response are electric field-induced protonation and oxidation, which disrupt the stability of the self-assembled nanoparticles and trigger the release of their contents. researchgate.net The sensitivity of the release can be tuned; it is more responsive to the electric field at higher PEI/PTA ratios and more sensitive to temperature changes under a stronger voltage. researchgate.net

The utility of PTAA-based ion pairs extends to the synthesis of metallic nanoparticles. An ion pair self-assembly of poly(ethyleneimine) and this compound (PEI/PTA) has been successfully used as both a reducing and a capping agent for the in situ preparation of gold nanoparticles (GNPs). researchgate.net

In this process, the PEI/PTA IPSAM facilitates the reduction of gold ions to form GNPs within the IPSAM suspension. researchgate.net The assembly then acts as a capping material, stabilizing the newly formed nanoparticles and preventing their aggregation. researchgate.net The efficiency of this synthesis is influenced by temperature and ion concentration, with higher temperatures and concentrations leading to a shorter aging period required for GNP formation and a stronger surface plasmon resonance signal. researchgate.net The resulting GNP-loaded IPSAMs can exhibit a promoted release of their payload when subjected to near-infrared (NIR) irradiation, as the heat generated by the GNPs can disassemble the IPSAM structure. mdpi.com

Thermo-sensitive Self-assembly in Surfactant Solutions

The thermo-responsive behavior of PTAA-based ion pairs can be modulated by the presence of surfactants. Studies on poly(ethylene imine)/(phenylthio) acetic acid (PEI/PTA) ion pairs have shown that their UCST is affected differently by various types of surfactants. mdpi.comcolab.ws

For instance, the UCST of the PEI/PTA ion pair decreases with increasing concentrations of a nonionic surfactant (Brij S100) but increases with the addition of cationic (cetylpyridinium chloride) or anionic (sodium lauroylsarcosinate) surfactants. colab.ws These surfactants also impact the thermally triggered release of a payload. The nonionic surfactant markedly suppresses the release, while ionic surfactants have a lesser effect. mdpi.comcolab.ws This modulation is attributed to different interactions: hydrophobic interactions between the nonionic surfactant and PTAA, and electrostatic interactions between the ionic surfactants and the components of the ion pair. mdpi.comcolab.ws

Table 2: Effect of Surfactants on PEI/PTA Ion Pair Self-Assembly (IPSAM)

| Surfactant Type | Example | Effect on UCST | Effect on Thermally Triggered Release |

| Nonionic | Brij S100 (BS 100) | Decreases | Markedly Suppresses |

| Cationic | Cetylpyridinium Chloride (CPC) | Increases | Suppresses (less than BS 100) |

| Anionic | Sodium Lauroylsarcosinate (SLS) | Increases | Suppresses (less than CPC) |

Use in Dental Materials Research

Recent advancements in dental materials have explored the use of this compound as a key component in light-cured dental composites for permanent fillings. nih.govmdpi.com A significant area of research focuses on developing new, highly efficient, and safer photoinitiating systems for the polymerization of dental resins. nih.govnih.gov

In this context, PTAA has been effectively used as a co-initiator in combination with novel photoinitiators, such as those based on quinoline, quinoxaline, or indenoquinoxaline skeletons. nih.govmdpi.com These new systems are designed to replace traditional components like aromatic amines, which can be cytotoxic, and monomers like Bis-GMA, which are often associated with allergies. nih.gov

The photoinitiating system works through a photoinduced electron transfer (PET) process, where an electron is transferred from the co-initiator (PTAA, the electron donor) to the excited photoinitiator (the electron acceptor), generating the free radicals necessary to initiate the polymerization of the resin matrix. mdpi.com Studies have shown that two-component systems using PTAA as a co-initiator can achieve polymerization rates comparable to or higher than commercial systems that use camphorquinone (B77051) (CQ) and ethyl 4-dimethylaminobenzoate (EDMAB). nih.govmdpi.com

Furthermore, research has demonstrated the durability and stability of these new composites. The materials have been tested for sorption, solubility, and mass changes when exposed to solutions that simulate the oral cavity environment, including artificial saliva, acidic solutions, and beverages like coffee and tea. nih.govmdpi.com The findings suggest that these innovative materials, incorporating this compound, hold significant promise for the future of conservative dentistry. mdpi.com

Potential in Polymer and Advanced Materials Production

This compound is a versatile compound that can be incorporated into polymer chains to engineer advanced materials with unique characteristics. nbinno.com Its structure, featuring both a thioether and a carboxylic acid group, allows for various chemical modifications, opening a broad spectrum of possibilities for material design. nbinno.com Scientists can utilize these functional groups to create polymers with properties such as enhanced thermal stability, improved chemical resistance, or specific optical characteristics. nbinno.com

A significant area of research involves the use of this compound to create "smart" materials that are responsive to environmental stimuli. This is achieved by forming an ion pair self-assembly (IPSAM) between this compound and a polymer. nih.govresearchgate.netresearchgate.net For instance, an ion pair can be formed through the electrostatic attraction between the carboxyl groups of PhTAA and the amino groups of a cationic polymer like poly(ethylene imine) (PEI) or the biopolymer Chitosan. nih.govbohrium.com

These ion pairs are amphiphilic and can self-assemble into nanoparticles in an aqueous solution. nih.govresearchgate.net The resulting materials exhibit an upper critical solution temperature (UCST), meaning they undergo a phase transition from insoluble to soluble above a specific temperature. nih.govbohrium.com Furthermore, the sulfide group in PhTAA can be oxidized, providing a secondary stimulus response. nih.gov This dual-responsive nature (temperature and oxidation) makes these materials promising for applications such as controlled drug delivery, where the release of a payload can be triggered by changes in temperature or oxidative state. researchgate.netresearchgate.netbohrium.com Research has demonstrated the formation of such responsive nanoparticles with polymers including:

Poly(ethylene imine) (PEI) nih.govresearchgate.net

Chitosan bohrium.com

Polyamidoamine (PAMAM) dendrimers tandfonline.com

These studies highlight the potential of this compound as a key component in the production of novel, high-performance, and functional polymers for advanced material applications. nbinno.com

Computational and Theoretical Studies

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Molecular Optimization